What is Secnidazole-d4 and its chemical properties
What is Secnidazole-d4 and its chemical properties
An In-depth Technical Guide to Secnidazole-d4
Introduction
Secnidazole-d4 is the deuterium-labeled version of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent.[1][2] Like its parent compound, it is structurally related to other nitroimidazoles such as metronidazole (B1676534) and tinidazole.[3] The primary use of Secnidazole-d4 is as an internal standard in pharmacokinetic studies and bioanalytical assays, particularly in methods utilizing mass spectrometry for the quantification of Secnidazole in biological matrices.[4] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled drug, ensuring high accuracy and precision in quantitative analysis.
Chemical and Physical Properties
The fundamental chemical properties of Secnidazole-d4 are nearly identical to those of Secnidazole, with the notable exception of its molecular weight, which is increased by the mass of the four deuterium atoms. The following table summarizes the key quantitative data for both compounds.
| Property | Secnidazole-d4 | Secnidazole |
| Molecular Formula | C₇H₇D₄N₃O₃ | C₇H₁₁N₃O₃ |
| Molecular Weight | 189.21 g/mol | 185.18 g/mol |
| CAS Number | Not specified | 3366-95-8 |
| Melting Point | Not specified (Expected to be similar to Secnidazole) | 76°C |
| Solubility | Not specified | Water: 34 mg/mLEthanol: 35 mg/mLDMSO: 60 mg/mL |
| Appearance | Not specified | Creamy White Crystalline Powder |
Experimental Protocols
Synthesis of Secnidazole
The synthesis of Secnidazole-d4 would follow the same reaction pathway as Secnidazole, but would utilize deuterated starting materials. A common method for synthesizing the parent compound, Secnidazole, is described in patent literature and involves the reaction of 2-methyl-5-nitroimidazole (B138375) with a propylene-derived reactant.
General Procedure:
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Reactants: 2-methyl-5-nitroimidazole and 1-bromo-2-propanol (B8343) are used as the primary raw materials.
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Solvent & Catalyst: The reaction is carried out in acetone (B3395972), which serves as the solvent. Potassium carbonate or sodium carbonate is used as a catalyst.
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Reaction Conditions: The mixture of reactants, catalyst, and solvent is subjected to a reflux reaction.
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Purification: Following the reaction, the resulting mixture is separated and purified to yield Secnidazole.
A specific embodiment of this process involves mixing 2-methyl-5-nitroimidazole, 1-bromo-2-propanol, potassium carbonate, and acetone in a molar ratio of 1:2:2.1:14, respectively, in a glass reaction still. The mixture is then heated to reflux to drive the reaction to completion.
Analytical Method: LC-MS/MS Quantification in Human Plasma
Secnidazole-d4 is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of Secnidazole in biological samples like human plasma.
Methodology:
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Sample Preparation (Liquid-Liquid Extraction):
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Aliquots of human plasma samples are mixed with Secnidazole-d4 (as the internal standard).
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A suitable organic solvent is added to extract the analyte and the internal standard from the plasma matrix.
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The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
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The organic layer is transferred and evaporated to dryness under a stream of nitrogen.
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The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
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Chromatographic Separation:
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Column: A reverse-phase C18 column, such as an Inertsil ODS-3V (5μm, 4.6 × 150 mm), is typically used for separation.
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Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 10mM Ammonium acetate) is employed.
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Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.
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Mass Spectrometric Detection:
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Ionization: The detection is achieved using a tandem mass spectrometer operating in positive ionization mode.
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Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are specific for the parent and daughter ions of both Secnidazole and Secnidazole-d4.
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Secnidazole: m/z 185.95 → 127.73
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Secnidazole-d6 (as an example): m/z 192.04 → 127.76
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Visualizations
Chemical Structure of Secnidazole-d4
LC-MS/MS Experimental Workflow
Mechanism of Action of Secnidazole
Secnidazole is a prodrug that requires activation within the target organism. Its mechanism of action is characteristic of nitroimidazole compounds and is particularly effective in anaerobic environments.
